Quinuclidine-3-carboxylic acid hydrate
Description
Significance of Quinuclidine (B89598) Scaffolds in Organic and Medicinal Chemistry
The quinuclidine scaffold, a bicyclic amine with a distinctive three-dimensional structure, is a privileged motif in organic and medicinal chemistry. nih.govnih.gov Its rigid framework is a key feature, as it can lock the conformation of a molecule, which helps to optimize the orientation of binding elements in a controlled manner. This rigidity can lead to improved efficacy and selectivity for biological targets. tandfonline.com Shifting from planar, aromatic structures to more saturated, three-dimensional molecules like quinuclidines often correlates with improved physicochemical properties and pharmacokinetic profiles, such as higher solubility and better metabolic stability. tandfonline.com
Quinuclidine derivatives are integral components of several existing drugs, demonstrating a wide spectrum of biological activity. They are particularly valuable as chiral building blocks in the synthesis of complex pharmaceutical compounds, especially those designed to target neurological pathways. smolecule.com Derivatives of the quinuclidine structure have been investigated for their potential as ligands for neurotransmitter receptors, indicating possible applications in neuropharmacology. smolecule.com Furthermore, their derivatives can also function as catalysts in asymmetric reactions, which is crucial for producing enantiomerically pure substances in drug development. smolecule.com
Overview of the Quinuclidine-3-carboxylic Acid Hydrate (B1144303) Structure within the Quinuclidine Framework
Quinuclidine-3-carboxylic acid hydrate is a specific derivative of the quinuclidine family. Its structure consists of the fundamental 1-azabicyclo[2.2.2]octane core, which is the quinuclidine nucleus, with a carboxylic acid functional group attached at the third position of the bicyclic system. ontosight.ainih.gov The "hydrate" designation indicates the presence of a water molecule associated with the primary compound. sigmaaldrich.com
The unique bridged bicyclic ring system provides a rigid and defined three-dimensional shape. ontosight.ai The addition of the carboxylic acid group introduces a key functional handle that allows for further chemical modifications, such as the formation of esters and amides, enabling the synthesis of a diverse library of derivative compounds. smolecule.com
Below is a table summarizing the key chemical properties of Quinuclidine-3-carboxylic acid and its hydrate form.
| Property | Value (Quinuclidine-3-carboxylic acid) | Value (this compound) | Source(s) |
| IUPAC Name | 1-azabicyclo[2.2.2]octane-3-carboxylic acid | This compound | nih.govsigmaaldrich.com |
| CAS Number | 75208-40-1 | 1609402-70-1 | ontosight.ainih.govsigmaaldrich.com |
| Molecular Formula | C₈H₁₃NO₂ | C₈H₁₃NO₂ · H₂O | ontosight.ainih.govsigmaaldrich.com |
| Molecular Weight | 155.19 g/mol | 173.21 g/mol | smolecule.comnih.govsigmaaldrich.com |
| InChI Key | PUIHXLMMFNAYNW-UHFFFAOYSA-N | FEHARJIPIFMLRE-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
Research Landscape and Academic Relevance of this compound
This compound holds considerable relevance in the academic and research landscape, primarily serving as a precursor or key intermediate in the synthesis of various pharmaceutical compounds. ontosight.ai Its derivatives have been a focus of research for their potential therapeutic applications, particularly in the fields of neurology and psychiatry. ontosight.ai
Detailed research findings indicate that compounds derived from this molecule have been explored for their activity at muscarinic receptors, which are involved in regulating numerous physiological functions and are important targets for treating conditions affecting the central nervous system. ontosight.ai Interaction studies often focus on the binding affinities of its derivatives with various biological targets, including neurotransmitter receptors, which could influence synaptic transmission. smolecule.com This line of inquiry offers valuable insights for the development of new therapeutic agents for a range of neurological disorders. smolecule.com
The academic interest in Quinuclidine-3-carboxylic acid is also evident from its presence in scientific literature and patent filings, which detail various synthetic routes and potential applications. ontosight.ainih.gov Research has also explored the potential for some of its modified derivatives to exhibit antimicrobial properties. smolecule.com The compound's role as a versatile chiral building block ensures its continued importance in organic synthesis, where it is used to create complex molecules with specific stereochemistry. smolecule.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.H2O/c10-8(11)7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5H2,(H,10,11);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHARJIPIFMLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609402-70-1 | |
| Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Ii. Advanced Synthetic Methodologies for Quinuclidine 3 Carboxylic Acid Hydrate and Its Derivatives
Stereoselective and Regioselective Synthesis Strategies
Control over the three-dimensional arrangement of atoms (stereochemistry) and the position of chemical modifications (regiochemistry) is paramount in modern organic synthesis. For the quinuclidine (B89598) framework, these strategies are crucial for accessing specific isomers with desired biological activities.
The synthesis of quinuclidine carboxylic acids in their enantiomerically pure forms is essential for developing chiral ligands and pharmaceuticals. chinesechemsoc.org Methodologies often begin with chiral starting materials or employ resolution techniques.
More recently, iridium-catalyzed intramolecular asymmetric allylic dearomatization reactions have been employed to construct a wide array of enantiomerically enriched quinuclidine derivatives. chinesechemsoc.org This method offers high yields (68%–96%), excellent diastereoselectivity (up to >20:1 dr), and exceptional enantioselectivity (up to >99% ee) under mild conditions. chinesechemsoc.org
| Method | Key Precursor | Chirality Source | Key Transformation | Product Example |
| Chiral Pool Synthesis | D-mannitol | D-mannitol | Intramolecular cyclization of a piperidine (B6355638) intermediate | (R)-quinuclidine-2-carboxylic acid |
| Enantiomeric Resolution | Racemic quinuclidine-2-carboxylic acid | Chemical or Enzymatic Resolution | Separation of enantiomers | (S)- and (R)-quinuclidine-2-carboxylic acids |
| Asymmetric Catalysis | Allylic carbonate-substituted carboline | Chiral Iridium-Feringa ligand complex | Intramolecular allylic dearomatization | Indolenine-fused quinuclidine derivatives |
Introducing substituents at specific positions of the quinuclidine ring without affecting other sites is a significant synthetic challenge. Research has focused on directing functionalization to positions such as C5 and C6. The synthesis of 5- and 6-substituted quinuclidine-3-carboxylic esters has been achieved, with these compounds serving as key intermediates for novel muscarinic ligands. rsc.org The strategies often rely on the synthesis of an appropriately substituted quinuclidin-3-one (B120416) as the central intermediate, which then dictates the final position of the substituent. rsc.org For instance, a Dieckmann cyclization approach can yield a 5-methylquinuclidin-3-one as a single isomer. rsc.org
Visible-light-induced photoredox-quinuclidine dual catalysis represents a modern approach for the site-selective C(sp²)–H bond functionalization of olefins, which merges a quinuclidinium radical cation addition strategy with a distal heteroaryl ipso-migration. rsc.org While not a direct functionalization of the saturated quinuclidine core, it showcases the use of quinuclidine's catalytic properties to direct regioselectivity in other molecules.
The synthesis of disubstituted quinuclidines with defined stereochemistry is critical for exploring structure-activity relationships. Methodologies have been developed to prepare all possible diastereoisomers of 5- and 6-substituted quinuclidine-3-carboxylic esters. rsc.org These syntheses often proceed with high stereoselectivity, and the stereochemical outcome can be rationalized using molecular mechanics calculations, particularly for key steps like the Dieckmann cyclisation. rsc.org
A different approach to 2,5-disubstituted quinuclidines employs a diastereoselective phosphorus hydride mediated radical addition/cyclization reaction as the key step. acs.orgnih.gov This method starts with a 1,7-diene which cyclizes to form a trisubstituted piperidine with high diastereoselectivity. acs.orgnih.gov Subsequent SN2-type cyclizations convert these piperidine intermediates into the desired 2,5-disubstituted quinuclidines. acs.orgnih.gov
| Substitution Pattern | Key Intermediate | Key Reaction | Stereochemical Control |
| 5- and 6-substituted | Substituted quinuclidin-3-one | Dieckmann cyclisation | Substrate control, rationalized by molecular mechanics |
| 2,5-disubstituted | 1,7-Diene | Phosphorus hydride mediated radical cyclization | Diastereoselective radical addition/cyclization |
Precursor-Based Synthetic Routes to Quinuclidine-3-carboxylic Acid
The construction of the quinuclidine-3-carboxylic acid scaffold can be accomplished either by modifying an existing quinuclidine core or by building the bicyclic system from simpler acyclic or monocyclic precursors.
A well-established route to quinuclidine-3-carboxylic acid derivatives starts from the readily available quinuclidin-3-one. One patented process details a specific pathway to obtain the methyl ester, a versatile intermediate. google.com
The key steps in this process are:
Cyanohydrin Formation: Quinuclidin-3-one is reacted with sodium cyanide to form 3-cyano-3-hydroxy-quinuclidine. google.com
Esterification: The resulting hydroxycyanhydrin is converted via an imide ester stage to quinuclidine-3-hydroxy-3-carboxylic acid methyl ester. google.com
Dehydration: The hydroxy ester is then dehydrated using thionyl chloride. google.com
Hydrogenation: The final step involves the hydrogenation of the resulting unsaturated ester to yield quinuclidine-3-carboxylic acid methyl ester, using Raney nickel as a catalyst. google.com
This methyl ester can then be hydrolyzed to the corresponding carboxylic acid or used in further derivatization reactions.
Building the quinuclidine framework from simpler, non-bicyclic precursors is a common and flexible strategy.
From Monocyclic Precursors (Piperidines): Intramolecular cyclization of suitably functionalized piperidines is a primary method. As mentioned, enantiomerically pure (R)-quinuclidine-2-carboxylic acid can be prepared from a 1,2,4-trisubstituted piperidine. Dieckmann cyclization of piperidine diesters is another powerful tool. For example, piperidine-2,4-diester can be cyclized to form a mixture of 2,5-disubstituted quinuclidine isomers. rsc.org Similarly, intramolecular alkylation of a bromoacetylpiperidine can stereoselectively produce a keto ester intermediate, which is then elaborated into the final substituted quinuclidine. rsc.org
From Acyclic Precursors: A novel approach involves the radical cyclization of a 1,7-diene using diethyl thiophosphite. This reaction efficiently and diastereoselectively produces trisubstituted piperidines, which are then converted to 2,5-disubstituted quinuclidines in a subsequent cyclization step. acs.orgnih.gov This demonstrates the construction of the core bicyclic structure starting from a completely linear precursor.
| Precursor Type | Precursor Example | Key Ring-Forming Reaction | Resulting Quinuclidine Core |
| Monocyclic | 1,2,4-Trisubstituted piperidine | Intramolecular SN2 Cyclization | 2-Substituted Quinuclidine |
| Monocyclic | Piperidine-2,4-diester | Dieckmann Cyclization | 2,5-Disubstituted Quinuclidine |
| Acyclic | 1,7-Diene | Radical Addition/Cyclization | 2,5-Disubstituted Quinuclidine |
Novel Synthetic Transformations Involving Quinuclidine-3-carboxylic Acid Scaffolds
Recent research has focused on developing innovative methods to functionalize the quinuclidine core, expanding the accessible chemical space for this important scaffold. These advancements allow for the introduction of diverse functionalities, leading to the creation of novel derivatives with potentially enhanced properties.
A significant strategy for the functionalization at the α-position to the bridgehead nitrogen in quinuclidines involves the formation of quinuclidine N-oxides. This approach activates the α-protons, making them susceptible to abstraction by a strong base. The resulting carbanion can then be trapped by a variety of electrophiles, enabling the introduction of a wide range of substituents.
This methodology has been successfully employed to develop a high-yielding, four-step regioselective synthesis of 2,3-disubstituted quinuclidines. Furthermore, a regio- and stereoselective three-step procedure has been established for the synthesis of α,α'-difunctionalised quinuclidine systems. A key reagent in this area is α-Lithio quinuclidine N-oxide (Li-QNO), which has been shown to act as a potent non-nucleophilic base.
Table 1: Examples of Electrophiles Used in Alpha-Functionalization of Quinuclidine N-Oxides
| Electrophile Category | Specific Example | Resulting Functional Group |
| Alkyl Halides | Methyl Iodide | Methyl |
| Carbonyl Compounds | Benzaldehyde | Hydroxybenzyl |
| Silyl (B83357) Halides | Trimethylsilyl chloride | Trimethylsilyl |
| Disulfides | Diphenyl disulfide | Phenylthio |
The versatility of this method allows for the synthesis of a diverse library of α-functionalized quinuclidine derivatives, which are valuable intermediates for further synthetic elaborations.
Novel mono- and bis-carbonyl hypoiodites incorporating quinuclidine have been synthesized and characterized. These complexes represent the first instances of hypoiodites stabilized by alkyl amines rather than the more common aromatic Lewis bases like pyridine (B92270) derivatives. These highly reactive species have been characterized in the solid state using single-crystal X-ray diffraction (SCXRD) and density functional theory (DFT) calculations.
The formation of these quinuclidine-containing hypoiodite (B1233010) complexes generates reactive intermediates that can participate in various chemical transformations. The controlled generation of these intermediates opens up new avenues for the functionalization of the quinuclidine scaffold and other molecules.
Table 2: Characterization of Quinuclidine-Containing Hypoiodite Complexes
| Complex Type | Amine Ligand | Characterization Methods | Key Finding |
| Mono-carbonyl hypoiodite | Quinuclidine | SCXRD, DFT | First example stabilized by an alkyl amine |
| Bis-carbonyl hypoiodite | Quinuclidine | SCXRD, DFT | Demonstrates the versatility of quinuclidine as a ligand |
The study of these reactive intermediates is an active area of research, with potential applications in the development of novel catalytic cycles and synthetic methodologies.
Green Chemistry Considerations in Quinuclidine Carboxylic Acid Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact and enhance sustainability. While specific studies on the green synthesis of quinuclidine-3-carboxylic acid are emerging, general principles from related heterocyclic syntheses can be applied.
Key considerations for a greener synthesis of quinuclidine carboxylic acid and its derivatives include:
Solvent Selection: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. Solvent-free reaction conditions, where feasible, represent an ideal approach. For instance, a large-scale synthesis of racemic 3-quinuclidinol (B22445) has been reported under solvent-free conditions.
Catalysis: Utilizing catalytic processes over stoichiometric reagents to improve atom economy and reduce waste. This includes the use of heterogeneous catalysts that can be easily recovered and recycled.
Energy Efficiency: Employing energy-efficient methods such as microwave irradiation or ultrasonic irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating.
Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the quinuclidine core.
Waste Reduction: Designing synthetic routes that minimize the formation of byproducts and waste streams. This involves optimizing reaction conditions and employing high-yielding reactions.
Table 3: Green Chemistry Principles and Their Application in Quinuclidine Synthesis
| Green Chemistry Principle | Potential Application in Quinuclidine Carboxylic Acid Synthesis |
| Prevention | Designing synthetic routes with fewer steps and higher overall yield. |
| Atom Economy | Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. |
| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. |
| Designing Safer Chemicals | Developing derivatives with improved efficacy and reduced toxicity. |
| Safer Solvents and Auxiliaries | Employing water or other green solvents in place of volatile organic compounds. |
| Design for Energy Efficiency | Utilizing microwave or ultrasonic-assisted synthesis to reduce energy consumption. |
| Use of Renewable Feedstocks | Exploring bio-based routes to key intermediates. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |
| Catalysis | Employing recyclable catalysts to improve efficiency and reduce waste. |
| Design for Degradation | Considering the environmental fate of the final product and byproducts. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to minimize byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |
By incorporating these green chemistry principles, the synthesis of quinuclidine-3-carboxylic acid and its derivatives can be made more sustainable and environmentally responsible, aligning with the broader goals of modern chemical manufacturing.
Iii. Derivatization and Reaction Mechanisms of Quinuclidine 3 Carboxylic Acid Hydrate Scaffolds
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety is a primary site for derivatization, allowing for the introduction of various functional groups through well-established organic reactions. These transformations are crucial for modifying the molecule's polarity, steric bulk, and potential for intermolecular interactions.
Esterification of quinuclidine-3-carboxylic acid is a common strategy to mask the polar carboxylic acid group, increase lipophilicity, or create intermediates for further reactions. The reaction typically follows the Fischer esterification mechanism, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This is a reversible process, and to drive the equilibrium towards the ester product, a large excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com
A notable example is the synthesis of Methyl quinuclidine-3-carboxylate. This process involves the reaction of quinuclidine-3-carboxylic acid with methanol (B129727) under acidic conditions. A specific patented process describes the hydrogenation of methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate hydrochloride using Raney nickel as a catalyst in water to produce methyl quinuclidine-3-carboxylate hydrochloride in nearly quantitative yield. google.com The reaction is carried out under mild conditions (60 °C and 6 bar) to prevent hydrolysis of the ester. google.com
The reverse reaction, ester hydrolysis, can be achieved under either acidic or basic conditions. youtube.comutahtech.edu Acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification and involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water. rsc.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt. utahtech.edu
Table 1: Examples of Esterification of Quinuclidine-3-carboxylic Acid Derivatives
| Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate hydrochloride | H₂, Raney Nickel, Water, 60 °C, 6 bar | Methyl quinuclidine-3-carboxylate hydrochloride | 99% | google.com |
The carboxylic acid group of quinuclidine-3-carboxylic acid can be converted into amides, which are important functional groups in many biologically active molecules. Direct amidation by heating a carboxylic acid with an amine is often difficult due to the formation of an unreactive ammonium (B1175870) carboxylate salt. encyclopedia.pub Therefore, activating agents are typically employed. Reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) have been shown to be effective for the direct amidation of a variety of carboxylic acids with a broad range of amines under mild conditions. organic-chemistry.orgnih.gov While specific examples with quinuclidine-3-carboxylic acid are not prevalent in readily available literature, these general methods are applicable.
Reduction of the carboxylic acid group or its ester derivatives provides access to quinuclidine-3-methanol, a valuable building block. The direct reduction of carboxylic acids is challenging, so they are often converted to esters first. The methyl ester of quinuclidine-3-carboxylic acid can be effectively reduced to quinuclidine-3-methanol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an etheral solvent such as diethyl ether. google.com One documented procedure reports a 60% yield for this transformation.
Table 2: Reduction of a Quinuclidine-3-carboxylic Acid Derivative
| Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl quinuclidine-3-carboxylate | Lithium aluminum hydride, Diethyl ether, Reflux | Quinuclidine-3-methanol | 60% |
Quinuclidine (B89598) Nitrogen Reactivity and Derivatization
The tertiary nitrogen atom in the quinuclidine ring is a key center of reactivity, functioning as a Lewis base and a nucleophile. Its reactions are central to modifying the electronic properties and steric environment of the scaffold.
The nitrogen atom of the quinuclidine core can be oxidized to form a quinuclidine N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. nih.gov The resulting N-oxide is a highly polar functionality that can engage in different types of chemical interactions.
Furthermore, N-oxidation is a key step in a strategy to functionalize the quinuclidine bicycle at the alpha-position (C2). The N-oxide can be subjected to lithiation using a strong base, which leads to deprotonation at the carbon adjacent to the nitrogen, forming an α-lithio-quinuclidine N-oxide intermediate. This nucleophilic intermediate can then be trapped with various electrophiles, allowing for the introduction of a wide range of substituents at the C2 position. This method provides a powerful tool for creating functionalized quinuclidine derivatives that would be difficult to synthesize otherwise.
The basic nature of the quinuclidine nitrogen allows it to readily form salts with various acids. thieme-connect.delibretexts.org This property is often exploited for purification, resolution of enantiomers, and modification of the physicochemical properties of the molecule, such as solubility. thieme-connect.de
Proton transfer is a fundamental process involving the quinuclidine nitrogen. In molecules containing both the quinuclidine moiety and an acidic group, intramolecular proton transfer can occur. Studies on related Cinchona alkaloids, which contain a quinuclidine unit, have shown that proton transfer can be induced from a hydroxyl group to the quinuclidine nitrogen, particularly in the excited state. nih.govresearchgate.net This process can be facilitated by the presence of water molecules that can form a "proton wire". nih.gov While Quinuclidine-3-carboxylic acid itself can exist as a zwitterion through intramolecular proton transfer from the carboxylic acid to the quinuclidine nitrogen, the dynamics of this process are influenced by the solvent and pH.
Halogen Bonding and Intermolecular Interactions in Quinuclidine Derivatives
In recent years, halogen bonding has emerged as a significant non-covalent interaction for crystal engineering and the design of supramolecular assemblies. mdpi.com Halogen bonding occurs when there is an attractive interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). semanticscholar.org
The nitrogen atom of the quinuclidine scaffold is an effective halogen bond acceptor. Co-crystallization of quinuclidine with halogen bond donors, such as di- and triiodomethane, has been shown to result in the formation of halogen-bonded networks. mdpi.com The interaction between the lone pair of the nitrogen and the electrophilic region (σ-hole) on the iodine atom is a key driving force for the assembly of these co-crystals. mdpi.com The nature of the resulting solid-state structure can be influenced by the solvent used for crystallization, which can lead to competition between halogen bonding and nucleophilic substitution reactions. mdpi.com
The strength of the halogen bond can be tuned by modifying the halogen atom (I > Br > Cl) and by introducing electron-withdrawing groups on the halogen bond donor. mdpi.com These interactions play a crucial role in directing the three-dimensional packing of molecules in the solid state and can be utilized to design materials with specific properties. semanticscholar.org
Intramolecular Rearrangements and Cyclization Reactions
The rigid, bicyclic structure of the quinuclidine nucleus is a key feature that imparts unique properties to its derivatives. The synthesis of this scaffold, particularly precursors to quinuclidine-3-carboxylic acid, often relies on sophisticated intramolecular cyclization reactions. These reactions transform more flexible piperidine-based precursors into the characteristic 1-azabicyclo[2.2.2]octane system.
One of the most established methods for constructing the quinuclidine core is the Dieckmann cyclization, an intramolecular Claisen condensation of a diester. orgsyn.orgfiveable.me This reaction is pivotal for synthesizing 3-quinuclidinone, a direct precursor to quinuclidine-3-carboxylic acid. The process typically begins with a substituted piperidine (B6355638) carrying two ester functionalities at appropriate positions. For instance, 1-carbethoxymethyl-4-carbethoxypiperidine undergoes intramolecular condensation in the presence of a strong base like potassium ethoxide or potassium tert-butoxide to yield a cyclic β-keto ester. orgsyn.orgtsijournals.com Subsequent hydrolysis and decarboxylation of this intermediate afford 3-quinuclidinone. tsijournals.com The efficiency of the Dieckmann cyclization makes it a cornerstone in the synthesis of both simple and substituted quinuclidine frameworks. rsc.org
Table 1: Key Steps in the Synthesis of 3-Quinuclidinone via Dieckmann Cyclization This table is interactive. Users can sort columns by clicking on the headers.
| Step | Starting Material | Reagent | Key Intermediate | Product | Reference |
|---|---|---|---|---|---|
| 1. Alkylation | Ethyl isonipecotate | Ethyl chloroacetate | 1-Carbethoxymethyl-4-carbethoxypiperidine | - | tsijournals.com |
| 2. Cyclization | 1-Carbethoxymethyl-4-carbethoxypiperidine | Potassium ethoxide | Cyclic β-keto ester | - | orgsyn.org |
| 3. Hydrolysis & Decarboxylation | Cyclic β-keto ester | Aqueous acid (e.g., HCl, H₂SO₄) | - | 3-Quinuclidinone | orgsyn.orgtsijournals.com |
More contemporary approaches have utilized transition-metal catalysis to achieve highly stereoselective intramolecular cyclizations, yielding complex quinuclidine derivatives. A notable example is the iridium-catalyzed intramolecular asymmetric allylic dearomatization reaction. chinesechemsoc.org This powerful method allows for the construction of intricate indolenine-fused quinuclidine scaffolds with exceptional control over stereochemistry. The reaction proceeds under mild conditions and demonstrates broad substrate tolerance, achieving high yields and excellent diastereoselectivity (up to >20/1 dr) and enantioselectivity (up to >99% ee). chinesechemsoc.org This strategy transforms planar aromatic precursors into highly enantio-enriched three-dimensional molecules, highlighting the evolution of cyclization techniques for accessing novel quinuclidine-based structures. chinesechemsoc.orgdntb.gov.ua
Table 2: Iridium-Catalyzed Intramolecular Allylic Dearomatization for Quinuclidine Synthesis This table is interactive. Users can sort columns by clicking on the headers.
| Substrate Precursor | Catalyst System | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| N-Allyl-2-methyl-tryptamine derivative | [Ir(cod)Cl]₂ / Feringa Ligand | Indolenine-fused quinuclidine | 95 | >20/1 | 99 | chinesechemsoc.org |
| N-Allyl-2-phenyl-tryptamine derivative | [Ir(cod)Cl]₂ / Feringa Ligand | Indolenine-fused quinuclidine | 96 | 19/1 | 99 | chinesechemsoc.org |
| N-Allyl-5-methoxy-tryptamine derivative | [Ir(cod)Cl]₂ / Feringa Ligand | Indolenine-fused quinuclidine | 93 | >20/1 | >99 | chinesechemsoc.org |
| N-Allyl-5-fluoro-tryptamine derivative | [Ir(cod)Cl]₂ / Feringa Ligand | Indolenine-fused quinuclidine | 89 | >20/1 | 98 | chinesechemsoc.org |
Di-addition Reactions Involving Functionalized Quinuclidine Systems
While the quinuclidine scaffold itself is saturated, its derivatives can serve as powerful organocatalysts that facilitate complex multi-step reactions on other substrates. In this context, "di-addition" refers to tandem or cascade reactions where two distinct groups are added to a molecule in a single, streamlined process. Functionalized quinuclidines, owing to their unique steric and electronic properties as tertiary amines, are frequently employed to catalyze such transformations. ccspublishing.org.cnbohrium.com
One prominent example is the use of quinuclidine derivatives in photoredox and hydrogen atom transfer (HAT) dual catalysis. These systems can promote reactions like the carboarylation of styrenes, which constitutes a formal di-addition of a carbon-centered radical and an aryl group across an alkene. rhhz.net In a typical mechanism, an excited photoredox catalyst interacts with the quinuclidine catalyst to generate a quinuclidine radical cation. This species acts as a potent HAT agent, capable of abstracting a hydrogen atom from a donor molecule (like an aldehyde) to generate a carbon-centered radical. This radical then adds to the styrene, and subsequent steps involving the aryl source complete the carboarylation cycle.
Furthermore, quinuclidine-based catalysts are instrumental in promoting tandem Michael addition/elimination or Michael/aldol sequences. beilstein-journals.orgrsc.org These cascade reactions are powerful tools for building molecular complexity rapidly. For example, a chiral quinuclidine derivative can catalyze the reaction between an electron-deficient alkene and a nucleophile. The reaction proceeds through a tandem sequence, such as a Michael addition followed by an intramolecular cyclization or a subsequent addition, effectively resulting in the di-functionalization of the starting alkene. beilstein-journals.org The quinuclidine catalyst activates the substrate, often via the formation of a reactive intermediate, and controls the stereochemical outcome of the reaction.
Table 3: Quinuclidine-Catalyzed Tandem Aza-Michael–Aldol Reaction This table is interactive. Users can sort columns by clicking on the headers.
| Aldehyde Substrate | α,β-Unsaturated Aldehyde | Quinuclidine-derived Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| 2-Aminobenzaldehyde | Cinnamaldehyde | (S)-Diphenylprolinol silyl (B83357) ether | 1,2-Dihydroquinoline | High | >90 | beilstein-journals.org |
| 2-Amino-5-nitrobenzaldehyde | Crotonaldehyde | (S)-Diphenylprolinol silyl ether | 1,2-Dihydroquinoline | 85 | 92 | beilstein-journals.org |
| 2-Aminobenzaldehyde | (E)-Hex-2-enal | (S)-Diphenylprolinol silyl ether | 1,2-Dihydroquinoline | 90 | 94 | beilstein-journals.org |
Iv. Spectroscopic and Computational Characterization of Quinuclidine 3 Carboxylic Acid Hydrate
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and characterizing the detailed structural features of Quinuclidine-3-carboxylic acid and its hydrate (B1144303).
X-ray Diffraction (XRD) is a primary technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For pharmaceutical substances like quinuclidine (B89598) derivatives, Powder X-ray Diffraction (PXRD) is a crucial tool for characterizing the bulk material, identifying different solid forms (polymorphism), and confirming the presence of hydrates or solvates. nih.govunits.it
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the structure of organic molecules in the solution state. For Quinuclidine-3-carboxylic acid, ¹H and ¹³C NMR spectra provide definitive evidence of its molecular framework.
¹H NMR: The proton NMR spectrum displays signals corresponding to each unique proton in the molecule. The chemical shifts of the protons on the quinuclidine ring are characteristic of their bicyclic environment. The proton at the C3 position, bearing the carboxylic acid group, would appear at a distinct chemical shift.
¹³C NMR: The carbon NMR spectrum shows a signal for each carbon atom, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield shift (typically >170 ppm).
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, allowing for unambiguous assignment of all signals in the spectra. researchgate.net Furthermore, NMR titration experiments, where a complexing agent is added incrementally, can be used to study intermolecular interactions by monitoring changes in chemical shifts, providing insights into the molecule's binding properties. researchgate.net
Table 1: Representative ¹H NMR Spectral Data for the Quinuclidine Moiety Note: This table presents typical chemical shift ranges for the parent quinuclidine structure. Specific shifts for the carboxylic acid derivative will vary.
| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity |
| H-2, H-6 (α to N) | ~2.85 | Multiplet |
| H-4 (bridgehead) | ~1.73 | Multiplet |
| H-3, H-5, H-7 | ~1.53 | Multiplet |
Data adapted from representative spectra of quinuclidine. chemicalbook.com
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.gov These techniques are highly sensitive to the presence of specific functional groups and changes in molecular structure and bonding, such as those occurring upon hydration.
For Quinuclidine-3-carboxylic acid hydrate, key vibrational modes include:
O-H Stretching: A broad band in the FTIR spectrum, typically in the region of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H group in the carboxylic acid. The presence of water of hydration will also contribute to absorption in the 3000-3600 cm⁻¹ region. nih.gov
C=O Stretching: A strong, sharp absorption band in the FTIR spectrum, typically between 1700 and 1740 cm⁻¹, corresponds to the carbonyl stretch of the carboxylic acid. The exact position of this band is sensitive to hydrogen bonding; dimerization or interaction with water molecules can lower the frequency. nih.govnih.gov
C-O Stretching and O-H Bending: These vibrations appear in the fingerprint region of the spectrum (below 1500 cm⁻¹) and are coupled. Bands typically appear in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions.
Quinuclidine Ring Vibrations: The C-H and C-C stretching and bending modes of the bicyclic ring structure give rise to a complex pattern of bands in the fingerprint region, which are characteristic of the quinuclidine scaffold.
Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be used to analyze the symmetric vibrations of the molecule. nih.gov
Table 2: Characteristic FTIR Vibrational Frequencies
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| O–H Stretch (Carboxylic Acid & Water) | 2500–3600 | Strong, Broad |
| C=O Stretch (Carboxylic Acid) | 1700–1740 | Strong |
| C–O Stretch / O–H Bend | 1210–1440 | Medium |
Data compiled from general spectroscopic principles for carboxylic acids. nih.govnih.gov
Quantum Chemical Calculations and Molecular Modeling
Computational methods provide theoretical insight into molecular properties, complementing experimental data and allowing for the investigation of structures and energies that may be difficult to study empirically.
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. nih.gov For Quinuclidine-3-carboxylic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are employed to: ekb.eg
Optimize Molecular Geometry: Determine the lowest energy three-dimensional structure of the molecule, providing theoretical bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions of positive and negative charge. This is useful for predicting sites of nucleophilic and electrophilic attack and understanding intermolecular interactions like hydrogen bonding.
Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies (for comparison with experimental FTIR/Raman spectra) and NMR chemical shifts, which can aid in the assignment of experimental spectra. researchgate.net
Analyze Reactivity: Use reactivity descriptors derived from frontier molecular orbitals (HOMO and LUMO) to understand the molecule's chemical stability and potential reaction pathways. nih.gov
These computational studies provide a detailed microscopic understanding of the molecule's intrinsic properties. ekb.eg
While the quinuclidine framework is rigid, the carboxylic acid functional group possesses rotational freedom around the C3-C(OOH) bond. The two primary planar conformations are syn and anti, defined by the O=C-O-H dihedral angle.
Computational methods are used to perform a conformational analysis by systematically rotating this bond and calculating the potential energy at each step, thereby mapping the energy landscape. nih.gov These calculations consistently show that the syn conformation, where the hydroxyl proton is oriented toward the carbonyl oxygen, is significantly more stable in the gas phase due to a stabilizing intramolecular interaction. nih.gov The energy barrier for interconversion between the syn and anti forms can also be calculated. While the syn form is generally preferred, the presence of solvent (like water in the hydrate) can alter the relative energies of the conformers, making the energy difference less pronounced than in the gas phase. nih.gov This analysis is crucial for understanding the molecule's preferred shape and how its environment influences its structure.
Analysis of Intermolecular Interactions, including Hydrogen Bonding with Water
Quinuclidine-3-carboxylic acid is a zwitterionic compound, possessing both a basic tertiary amine (the quinuclidine nitrogen) and an acidic carboxylic acid group. In the solid state, particularly in its hydrated form, a complex network of intermolecular interactions is expected to govern its crystal packing. The primary interactions include strong hydrogen bonds involving the carboxylate group, the protonated quinuclidine nitrogen, and the water molecules of hydration.
The carboxylate group is an excellent hydrogen bond acceptor, with its two oxygen atoms capable of participating in multiple hydrogen bonds. Water molecules, in turn, are versatile, acting as both hydrogen bond donors and acceptors. This allows for the formation of robust hydrogen-bonding motifs that link the zwitterionic molecules and water into a stable three-dimensional lattice.
Key Expected Hydrogen Bonding Interactions:
N⁺–H···O(water): The protonated nitrogen of the quinuclidine ring is a strong hydrogen bond donor and is expected to form a primary hydrogen bond with the oxygen atom of a water molecule.
O(water)–H···O(carboxylate): The hydrogen atoms of the water molecules will act as donors, forming strong hydrogen bonds with the oxygen atoms of the carboxylate group.
O(carboxylate)···H–O(water): The carboxylate oxygens will also accept hydrogen bonds from surrounding water molecules.
These interactions are fundamental to the stability of the hydrate. The presence of water can facilitate charge separation in the zwitterionic form and stabilize the crystal lattice through the formation of these extensive hydrogen bond networks. The strength and geometry of these bonds can be probed using vibrational spectroscopy. For instance, the O-H stretching vibrations of the water molecules involved in strong hydrogen bonds are typically observed at lower frequencies in the infrared (IR) and Raman spectra compared to free water molecules. rsc.orgresearchgate.netnih.gov
Illustrative Hydrogen Bond Parameters in Hydrated Carboxylic Acids
| Donor-H···Acceptor | Typical Distance (Å) | Typical Angle (°) | Spectroscopic Shift (cm⁻¹) |
| O–H···O | 2.5 - 2.8 | 160 - 180 | Broadening and red-shift of O-H stretching band |
| N⁺–H···O | 2.6 - 2.9 | 150 - 180 | Red-shift of N-H stretching vibration |
Note: This table presents typical values for hydrogen bonds in hydrated organic compounds and is for illustrative purposes. Specific values for this compound would require experimental determination.
Crystallography and Solid-State Studies of this compound
The solid-state structure of this compound is crucial for understanding its physical properties. While a specific crystal structure is not publicly available in the Cambridge Structural Database (CSD), general principles of crystallography for hydrated organic molecules can be applied. re3data.orgmaastrichtuniversity.nlcam.ac.uk
Hydrated crystals of organic molecules can exhibit a variety of structures depending on the stoichiometry of water and the packing of the molecules. nih.gov The water molecules can be found in isolated sites or form channels within the crystal lattice. The specific arrangement is dictated by the optimization of hydrogen bonding and other intermolecular forces.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic solids, including hydrates. researchgate.netacs.org Different polymorphs of a hydrate can arise from variations in the hydrogen-bonding network, the conformation of the organic molecule, or the packing of the crystal lattice. These different forms can have distinct physical properties, such as solubility and stability. For this compound, it is plausible that different hydrate forms (e.g., monohydrate, dihydrate) or different polymorphic arrangements of the same hydrate could exist under various crystallization conditions. The transformation between anhydrous and hydrated forms is also a possibility, often reversibly, depending on humidity and temperature. nih.gov
Crystal engineering is the design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. rsc.org For zwitterionic compounds like quinuclidine carboxylates, crystal engineering strategies often focus on the predictable and robust nature of the hydrogen bonds formed by the charged functional groups. nih.govresearchgate.net
The combination of a protonated tertiary amine and a carboxylate group provides a powerful toolkit for directing crystal packing. These groups can form strong and directional hydrogen bonds, leading to the formation of specific supramolecular synthons—structural units that are formed by intermolecular interactions. By introducing other molecules (co-formers) with complementary hydrogen bonding capabilities, it is possible to create co-crystals with tailored properties. The principles of crystal engineering can be applied to control the dimensionality of the resulting structure, from simple dimers to complex three-dimensional networks. rsc.orgresearchgate.net
Correlation of Experimental Spectroscopic Data with Computational Models
In modern chemical analysis, the correlation of experimental spectroscopic data with computational models is a powerful tool for structural elucidation. rsc.org For this compound, this would involve using quantum chemical calculations, such as Density Functional Theory (DFT), to predict its vibrational spectra (IR and Raman). researchgate.netmdpi.com
The process typically involves:
Building a computational model: A model of the this compound molecule, or a cluster of molecules including water, is constructed.
Geometry optimization: The geometry of the model is optimized to find its lowest energy conformation.
Frequency calculation: The vibrational frequencies and their corresponding intensities are calculated for the optimized geometry.
Comparison with experimental data: The calculated spectrum is then compared with the experimental IR and Raman spectra.
A good correlation between the calculated and experimental spectra provides strong evidence for the proposed structure and allows for a detailed assignment of the observed vibrational bands to specific molecular motions. rsc.orgresearchgate.net This approach is particularly useful for understanding the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational modes of the molecule. For example, the red-shift in the O-H stretching frequency upon hydrogen bonding can be accurately predicted by computational models. nih.govacs.org
Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Hydrated Carboxylic Acid
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| O-H stretch (water) | 3450 | 3465 | Hydrogen-bonded water |
| C=O stretch | 1710 | 1725 | Carboxylic acid dimer |
| C-N stretch | 1180 | 1185 | Quinuclidine ring |
| O-H wag | 940 | 950 | Out-of-plane O-H bend |
Note: This table is a hypothetical representation to illustrate the correlation between experimental and computational data for a hydrated carboxylic acid. Actual values for this compound are not available.
V. Role of Quinuclidine 3 Carboxylic Acid Hydrate in Advanced Chemical Applications
Asymmetric Catalysis and Chiral Building Block Utilization
Quinuclidine-3-carboxylic acid and its derivatives are valuable chiral building blocks in the synthesis of complex, optically active molecules, particularly active pharmaceutical ingredients (APIs). nih.gov The concept of "chiral pool synthesis" involves using readily available enantiomerically pure natural compounds as starting materials to build up more complex structures with specific stereochemistry. nih.gov The quinuclidine (B89598) framework, found in natural alkaloids like quinine (B1679958) and cinchonine, serves this purpose effectively. rsc.org
The inherent chirality and rigid structure of the quinuclidine nucleus make it an excellent scaffold for asymmetric synthesis. For instance, (R)-3-Quinuclidinol, a derivative, is a crucial building block for producing important pharmaceuticals such as muscarinic M1 and M3 receptor agonists and antagonists. These agents have shown potential in treating conditions like Alzheimer's disease and urinary incontinence. The defined stereochemistry at the C3 position is critical, as different enantiomers, such as the (R) and (S) forms of quinuclidine-3-carboxylic acid, can exhibit distinct reactivity and biological interactions. uit.no
In a different application of its structural properties, quinuclidine derivatives have been employed as structure-directing agents (SDAs), or templates, in the synthesis of microporous materials like zeolites. stenutz.eu In this context, the quinuclidinium ion acts as a guest molecule that organizes the formation of the inorganic host framework around it, leading to specific zeolite structures such as DDR (decadodecasil 3R) and others. stenutz.eu A single crystal structure analysis of quinuclidinium–DDR clearly illustrates this host-guest arrangement, where the quinuclidine derivative is encapsulated within the zeolite pores, demonstrating its role in templating complex inorganic structures. stenutz.eu
Design of Ligands for Investigating Receptor Interactions
The quinuclidine scaffold is a privileged structure in medicinal chemistry, particularly for designing ligands that target cholinergic receptors. Its protonated form closely mimics the quaternary ammonium (B1175870) group of the endogenous neurotransmitter acetylcholine (B1216132), while its rigid nature helps in optimizing binding to receptor sites. nih.gov
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For quinuclidine-based ligands, SAR studies have been crucial in developing compounds with tailored affinities and efficacies for specific receptor subtypes. researchgate.net
Research into muscarinic receptor ligands has shown that modifications to the quinuclidine core can dramatically alter a compound's function, spanning a range from high-efficacy agonist to partial agonist to antagonist. researchgate.netscribd.com One key finding is that agonist and antagonist behaviors are associated with different binding interactions. Agonist activity is often characterized by hydrogen-bonding interactions, whereas antagonist activity is linked to lipophilic binding. researchgate.netscribd.com
For example, replacing the ester group found in many classical muscarinic ligands with bioisosteric replacements like an oxadiazole ring can produce potent agonists. scribd.comrsc.org The amino-oxadiazole moiety, in particular, has structural features optimized for an agonist profile. researchgate.netscribd.com SAR studies have systematically explored how changes to the substituent at the 3-position of the quinuclidine ring, as well as modifications in lipophilicity and electronic factors, markedly influence both binding affinity and functional efficacy. rsc.org
| Base Compound | Substituent (R) | Receptor Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|
| Quinuclidine-3-carboxylate | -CH₃ (Methyl) | 6 | Agonist |
| Quinuclidine-3-carboxylate | -CH₂CH₃ (Ethyl) | 15 | Partial Agonist |
| 3-(5-methyl-1,2,4-oxadiazol-3-yl)quinuclidine | - | 4 | High-Efficacy Agonist |
| 3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinuclidine | - | 20 | Antagonist |
| 3-(1,2,4-oxadiazol-5-yl)quinuclidine | - | 140 | Partial Agonist |
The α7 subtype of the neuronal nicotinic acetylcholine receptor (nAChR) is a significant therapeutic target for cognitive disorders. researchgate.net The quinuclidine scaffold has been successfully utilized to develop selective agonists for this receptor. stenutz.eu
Initial research identified that adding arylidene groups at the 3-position of the quinuclidine ring resulted in selective α7 nAChR agonists. stenutz.eu Further studies on a library of benzamides led to the discovery of quinuclidine benzamides with potent α7 nAChR agonist activity. rsc.orgresearchgate.net The structure-activity relationship for these compounds was found to be distinct from their activity at the structurally homologous 5-HT₃ receptor. rsc.orgresearchgate.net One of the most potent compounds from this series, PNU-282987, was shown to activate native α7 nAChRs in rat neurons. rsc.orgresearchgate.net The development of selective α7 agonists from the non-selective agonist quinuclidine was achieved by incorporating specific structural motifs, such as the "benzylidene motif," which confers selectivity. researchgate.net
| Compound Type/Name | Potency (EC₅₀) | Receptor Target | Source |
|---|---|---|---|
| (E)-3-(Benzylidene)quinuclidine | ~2 µM | α7 nAChR | researchgate.net |
| N-Methyl quinuclidine | 40 µM | α7 nAChR | stenutz.eu |
| PNU-282987 | 570 ± 130 nM (estimated) | α7/5HT chimera | researchgate.net |
| Quinuclidine Benzamides | Varies | α7 nAChR | rsc.orgresearchgate.net |
Quinuclidine-based structures are integral to the design of ligands for muscarinic acetylcholine receptors, which are implicated in conditions such as Alzheimer's disease. The goal has been to design agonists with high efficacy at cortical receptors that can penetrate the central nervous system. scribd.comrsc.org
Researchers have discovered that heterocycles like oxadiazoles (B1248032) can act as effective bioisosteric replacements for the ester group in known muscarinic ligands, leading to a series of compounds with a wide range of efficacies. nih.govscribd.com This allows for fine-tuning the pharmacological profile from full agonist to antagonist. researchgate.net Furthermore, specific derivatives have been synthesized to achieve selectivity for particular muscarinic receptor subtypes. For example, studies on 1,3-disubstituted indenes with a quinuclidine moiety led to compounds with high affinity and selectivity for the M2 muscarinic receptor subtype. The synthesis of these compounds often starts from commercially available precursors like 3-quinuclidinone or 3-quinuclidinol (B22445).
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds and van der Waals forces. A central concept in this field is host-guest chemistry, where a larger 'host' molecule forms a complex with a smaller 'guest' molecule. The formation of these complexes is driven by molecular recognition, where the host has a cavity or binding site that is complementary in size, shape, and chemical nature to the guest.
While the rigid framework and functional groups of quinuclidine-3-carboxylic acid make it a theoretically interesting candidate for incorporation into larger host systems, its primary documented role in host-guest chemistry is that of a guest rather than a host. The compact, cage-like structure of the quinuclidine (1-azabicyclo[2.2.2]octane) nucleus makes it an ideal guest for encapsulation by various molecular hosts. uit.noscribd.comrsc.org
The dynamic process of encapsulation involves the guest molecule entering the cavity of the host, a process driven by favorable non-covalent interactions. This has been observed in several contexts:
As a Template in Zeolite Synthesis: Quinuclidinium ions serve as guests, or structure-directing agents, that become encapsulated within the forming crystalline lattice of a zeolite host. stenutz.eu The size and shape of the quinuclidinium guest direct the final pore structure of the zeolite. stenutz.eu
Encapsulation by Macrocycles: The quinuclidine analog 1,4-diazabicyclo[2.2.2]octane (DABCO) is readily encapsulated by host macrocycles like cucurbiturils and endo-functionalized bis-urea/thiourea molecular receptors. scribd.comrsc.org This encapsulation is facilitated by hydrogen bonding and C-H···π interactions between the guest and the host's cavity. scribd.com
In Drug Delivery Systems: Platinum(II) complexes that incorporate a 1-azabicyclo[2.2.2]octane moiety have been encapsulated within the cavity of cucurbituril (B1219460) (CB7). uit.no This host-guest complex formation improves the water solubility of the platinum drug and is stabilized by both hydrophobic effects and electrostatic interactions. uit.no
In these examples, the dynamics of encapsulation and release can be controlled by external stimuli, a key feature of advanced supramolecular systems. While quinuclidine-based structures have not been reported as hosts themselves, their well-defined role as guests highlights their importance in the construction and function of complex host-guest assemblies.
Investigating Acid-Base Interactions in Host-Guest Systems
The distinct structure of quinuclidine derivatives, including Quinuclidine-3-carboxylic acid, makes them excellent guest molecules for studying fundamental non-covalent interactions, particularly acid-base chemistry, within confined spaces. In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule, creating a "supramolecular complex." This arrangement allows researchers to probe interactions in an environment that is isolated from the bulk solvent.
Research has utilized synthetic host molecules, such as cavitands, which possess inwardly-directed carboxylic acid groups to create a controlled environment for studying interactions with amine guests like quinuclidine. nih.gov By using NMR methods, the affinity between the acidic host and the basic quinuclidine guest can be quantified. nih.gov These studies measure key parameters that define the strength and dynamics of the acid-base pairing. nih.gov
Key findings from these investigations include:
Association Constants (Ka): The binding affinity between the host and guest is a direct measure of the interaction strength. In these systems, association constants for quinuclidine derivatives can be very high, reaching over 10⁵ M⁻¹ in organic solvents and around 10³ M⁻¹ in water. nih.gov
Thermodynamic and Kinetic Stability: The energy barriers for the guest to enter and exit the host's cavity provide insight into the kinetic stability of the complex. For several amine guests, including quinuclidine derivatives, these barriers have been determined to be in the range of 15 to 24 kcal mol⁻¹. nih.gov For instance, the presence of an introverted acid in a cavitand host was found to raise the energy barrier for the exchange of [2.2.2]-diazabicyclooctane (a related bicyclic amine) by approximately 7.4 ± 0.5 kcal mol⁻¹, highlighting a significant acid-base interaction. nih.gov
These host-guest systems serve as powerful models for understanding molecular recognition events. The defined orientation of the functional groups within the host's cavity mimics the active sites of enzymes, providing a generally hydrophobic environment where specific acid-base interactions can be isolated and studied in detail. nih.gov
| Parameter | System/Solvent | Observed Value | Significance |
|---|---|---|---|
| Association Constant (Kₐ) | Acidic Cavitand Host / Organic Solvent | > 10⁵ M⁻¹ | Indicates very strong host-guest binding driven by acid-base interaction. |
| Association Constant (Kₐ) | Acidic Cavitand Host / Water | ~ 10³ M⁻¹ | Shows significant, though attenuated, interaction in a competitive aqueous environment. |
| Guest Exchange Barrier (ΔG‡) | Acidic Cavitand Host / Organic Solvent | 15 - 24 kcal mol⁻¹ | Represents a high kinetic stability for the acid-base pair within the complex. |
| Increase in Exchange Barrier (ΔΔG‡) | Comparison between functionalized vs. unfunctionalized host | ~7.4 kcal mol⁻¹ | Quantifies the specific energetic contribution of the acid-base interaction to complex stability. |
Applications in Advanced Materials Research (General context for quinuclidine derivatives)
The rigid structure and defined charge characteristics of quinuclidine derivatives make them highly effective as structure-directing agents (SDAs) in the synthesis of advanced materials like zeolites. rsc.orgwikipedia.org Zeolites are crystalline microporous materials with highly ordered pore structures, used widely as catalysts, adsorbents, and ion-exchange materials.
In the hydrothermal synthesis of zeolites, SDAs, often referred to as templates, guide the organization of inorganic precursors (like silica (B1680970) and alumina) into a specific crystalline framework. The size, shape, and charge distribution of the SDA molecule are critical in determining the final structure of the zeolite. Quinuclidinium ions, derived from quinuclidine, act as guest molecules around which the host zeolite framework is built. rsc.org
A systematic study using various n-alkylquinuclidinium ions as SDAs in a borosilicate system demonstrated their effectiveness in forming a variety of zeolite structures. rsc.org The specific structure type obtained was dependent on the nature of the alkyl substituent on the quinuclidine core and the synthesis conditions. rsc.org Solid-state NMR and single-crystal X-ray diffraction have been used to confirm the host-guest arrangement, showing the quinuclidinium ion residing within the zeolite pores. rsc.org
Furthermore, quinuclidine derivatives are finding applications as catalysts in modern organic synthesis, which is crucial for creating novel functional materials. They can act as highly effective hydrogen-atom-transfer (HAT) catalysts under visible light irradiation. ccspublishing.org.cn This catalytic activity enables the direct functionalization of otherwise inert C-H bonds, providing a powerful tool for synthesizing complex molecules that can serve as precursors to advanced polymers, pharmaceuticals, or organic electronic materials. ccspublishing.org.cn
| Quinuclidine Derivative (SDA) | Resulting Zeolite Structure Type |
|---|---|
| n-Alkylquinuclidinium ions (C₁ to C₆) | DOH (dodecasil 1H) |
| n-Alkylquinuclidinium ions (C₁ to C₆) | DDR (decadodecasil 3R) |
| n-Alkylquinuclidinium ions (C₁ to C₆) | SGT (sigma-2) |
| n-Alkylquinuclidinium ions (C₁ to C₆) | MFI (ZSM-5) |
| n-Alkylquinuclidinium ions (C₁ to C₆) | EUO (EU-1) |
| n-Alkylquinuclidinium ions (C₁ to C₆) | MTW (ZSM-12) |
Vi. Future Directions and Emerging Research Areas for Quinuclidine 3 Carboxylic Acid Hydrate
Development of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally friendly methods for the synthesis of quinuclidine (B89598) derivatives, including Quinuclidine-3-carboxylic acid, is a key area of ongoing research. Current strategies often involve multi-step processes that may utilize harsh reagents. Future research will likely focus on the following areas:
Catalytic Asymmetric Synthesis: While methods for the synthesis of enantiomerically pure versions exist, such as asymmetric hydrogenation and enzymatic resolution, there is a continuous drive to develop more efficient and selective catalytic systems. smolecule.com This includes the exploration of novel chiral catalysts that can facilitate the direct, enantioselective synthesis of specific stereoisomers of Quinuclidine-3-carboxylic acid and its derivatives.
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of complex molecules. Future synthetic routes for Quinuclidine-3-carboxylic acid hydrate (B1144303) are expected to incorporate the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. This could involve exploring biocatalysis, flow chemistry, and microwave-assisted synthesis to reduce the environmental impact of the synthetic process. researchgate.net
Direct Functionalization of the Quinuclidine Core: Modern synthetic strategies are shifting towards the direct functionalization of more readily available precursors like quinuclidin-3-one (B120416). Research into novel C-H activation and functionalization reactions on the quinuclidine scaffold could provide more direct and atom-economical routes to Quinuclidine-3-carboxylic acid and its analogs, bypassing the need for pre-functionalized starting materials.
Exploration of New Reactivity Modes for Enhanced Functionalization
The bifunctional nature of Quinuclidine-3-carboxylic acid, containing both a carboxylic acid and a tertiary amine, offers a rich landscape for exploring new chemical reactions. Future research will likely investigate:
Decarboxylative Couplings: The carboxylic acid moiety can potentially be used as a handle for decarboxylative cross-coupling reactions. This would allow for the direct introduction of various substituents at the C3 position of the quinuclidine ring, providing access to a wide range of novel derivatives.
Vectorial Functionalization: The rigid, three-dimensional structure of the quinuclidine core could be exploited for regioselective and stereoselective functionalization. By temporarily masking one functional group, it may be possible to selectively react at another position, leading to the synthesis of highly complex and precisely functionalized molecules.
Ring-Opening and Rearrangement Reactions: Investigating the reactivity of the quinuclidine scaffold under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions. This could provide access to new heterocyclic systems with unique structural and electronic properties.
Advanced Computational Studies for Predictive Modeling and Materials Design
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. frontiersin.orgresearchgate.net For Quinuclidine-3-carboxylic acid hydrate, these methods can be applied to:
Predicting Reaction Outcomes: Quantum mechanics calculations and molecular dynamics simulations can be used to model reaction pathways and predict the stereochemical outcomes of synthetic transformations. researchgate.net This can help in the rational design of new synthetic routes and in optimizing reaction conditions.
Designing Novel Catalysts: Computational screening can be employed to identify new catalysts for the synthesis and functionalization of quinuclidine derivatives. By modeling the interactions between the substrate, catalyst, and reagents, it is possible to design catalysts with enhanced activity and selectivity.
Materials Science Applications: The rigid structure of the quinuclidine core makes it an interesting building block for the design of new materials. Computational studies can be used to predict the self-assembly behavior of Quinuclidine-3-carboxylic acid derivatives and to design new crystalline materials, polymers, and metal-organic frameworks (MOFs) with tailored properties.
Integration of this compound into Complex Chemical Systems
The unique properties of Quinuclidine-3-carboxylic acid make it an attractive component for incorporation into larger, more complex chemical systems. Future research in this area may include:
Supramolecular Chemistry: The ability of the carboxylic acid and the nitrogen atom to participate in hydrogen bonding and other non-covalent interactions makes Quinuclidine-3-carboxylic acid a valuable building block for supramolecular chemistry. It can be used to construct self-assembling systems, molecular cages, and other complex architectures.
Bioconjugation: The carboxylic acid group can be readily converted into other functional groups, such as esters and amides, making it suitable for bioconjugation. smolecule.com Quinuclidine-3-carboxylic acid derivatives could be attached to biomolecules, such as proteins and nucleic acids, to create novel probes, imaging agents, or therapeutic agents.
Polymer Chemistry: The incorporation of the rigid quinuclidine scaffold into polymer backbones could lead to the development of new materials with enhanced thermal stability, mechanical strength, and other desirable properties.
Unexplored Applications in Chemical Sciences
While Quinuclidine-3-carboxylic acid is recognized as a valuable building block in medicinal chemistry, its potential applications in other areas of chemical science remain largely unexplored. ontosight.ai Future research could focus on:
Organocatalysis: The chiral nature of Quinuclidine-3-carboxylic acid and its derivatives suggests their potential use as organocatalysts in asymmetric synthesis. smolecule.com The rigid framework can provide a well-defined chiral environment to control the stereochemical outcome of chemical reactions.
Coordination Chemistry: The nitrogen atom in the quinuclidine ring can act as a ligand to coordinate with metal ions. This opens up the possibility of using Quinuclidine-3-carboxylic acid derivatives in the synthesis of novel coordination complexes and metal-organic frameworks with interesting catalytic, magnetic, or optical properties.
Materials Science: As mentioned previously, the rigid and well-defined structure of the quinuclidine core makes it an attractive building block for materials science. Future research could explore the use of Quinuclidine-3-carboxylic acid derivatives in the development of new porous materials, liquid crystals, and other functional materials.
Q & A
Q. How can researchers optimize the synthesis of Quinuclidine-3-carboxylic acid hydrate to improve yield and reproducibility?
Methodological Answer:
- Experimental Design: Use fractional factorial designs to test variables such as reaction pH (e.g., 4.0–7.0), temperature (25–80°C), and solvent polarity (aqueous vs. organic mixtures). Monitor reaction progress via HPLC or LC-MS to identify intermediates.
- Purification: Employ recrystallization in ethanol/water systems (1:3 v/v) to isolate the hydrate form, ensuring minimal residual solvents. Validate purity via NMR (¹H/¹³C) and elemental analysis.
- Safety Precautions: Follow SDS guidelines for handling corrosive intermediates (e.g., skin/eye protection, fume hood use) .
Q. What analytical methods are most reliable for confirming the purity and stability of this compound?
Methodological Answer:
- Purity Assessment: Combine reversed-phase HPLC (C18 column, 0.1% TFA mobile phase) with UV detection (λ = 210 nm) to quantify impurities. Cross-validate with FT-IR for functional group integrity (e.g., carboxylic acid C=O stretch at 1700–1750 cm⁻¹).
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor hydrate dissociation via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Q. How should researchers safely handle this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation by working in a fume hood with negative pressure.
- Storage: Store in airtight, amber glass containers at 2–8°C, away from oxidizing agents (e.g., peroxides) to prevent degradation. Regularly inspect for discoloration or precipitation .
Advanced Research Questions
Q. How can hydrate formation kinetics be experimentally analyzed for this compound?
Methodological Answer:
- Optical Monitoring: Adapt gas hydrate methodologies by using polarized light microscopy to track crystallization onset. Measure light scattering intensity changes at 500–700 nm wavelengths during hydrate nucleation .
- Pressure-Temperature Profiling: Use a controlled reactor with in-situ Raman spectroscopy to correlate hydrate stability with thermodynamic conditions (e.g., 0.1–10 MPa, 5–30°C) .
Q. What strategies resolve contradictions in reported synthesis yields for this compound?
Methodological Answer:
- Data Reconciliation: Perform a meta-analysis of published protocols to identify critical variables (e.g., reaction time, catalyst loading). Validate hypotheses via Design of Experiments (DoE) with ANOVA.
- Impurity Profiling: Use high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., anhydrous forms or decarboxylation products) that may skew yield calculations .
Q. How can computational modeling predict the hydrate’s molecular interactions in aqueous systems?
Methodological Answer:
- Molecular Dynamics (MD): Simulate hydration shells using software like GROMACS with TIP3P water models. Calculate radial distribution functions (RDFs) to map water molecule proximity to the carboxylic acid group.
- Density Functional Theory (DFT): Optimize hydrate geometry at the B3LYP/6-31G(d) level to predict hydrogen-bonding networks and stability .
Q. What role does the hydrate structure play in modulating biological activity, and how can this be characterized?
Methodological Answer:
- Structural Analysis: Perform single-crystal X-ray diffraction (SCXRD) to resolve hydrogen-bonding patterns. Compare with anhydrous forms via PXRD to assess lattice differences.
- Bioactivity Assays: Test hydrate vs. anhydrous forms in enzyme inhibition assays (e.g., acetylcholinesterase) to correlate hydration state with potency. Use SPR to measure binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
